molecular formula C13H11N3O3 B5872386 3-methyl-4-nitro-N-pyridin-2-ylbenzamide

3-methyl-4-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B5872386
M. Wt: 257.24 g/mol
InChI Key: ZSYCLZRMNVOJBL-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-pyridin-2-ylbenzamide is a benzamide derivative featuring a pyridin-2-yl substituent on the amide nitrogen, with a methyl group at position 3 and a nitro group at position 4 on the benzene ring. This structural arrangement confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-4-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-8-10(5-6-11(9)16(18)19)13(17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYCLZRMNVOJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide typically involves the nitration of 3-methyl-N-pyridin-2-ylbenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3-methyl-4-nitro-N-pyridin-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)

  • Substituent orientation : The pyridin-4-ylmethyl group in this analog creates a distinct spatial arrangement compared to the pyridin-2-yl group in the target compound. This difference may affect interactions with hydrophobic pockets in protein targets.
  • Physicochemical properties : With an XLogP3 value of 4.3 and a topological polar surface area of 45.5 Ų, this compound exhibits moderate lipophilicity, similar to the target compound’s predicted profile .

Imatinib Meta-methyl-piperazine Impurity

This benzamide derivative (PubChem CID: N/A) incorporates a piperazine-methyl group and a pyrimidinyl-pyridinyl moiety, highlighting the diversity of benzamide-based pharmacophores. Unlike the target compound, its complex structure is tailored for tyrosine kinase inhibition, emphasizing the role of auxiliary groups in therapeutic applications .

Physicochemical and Pharmacological Implications

Table 1: Comparative Properties of 3-Methyl-4-nitro-N-pyridin-2-ylbenzamide and Analogs

Compound Name CAS RN Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Key Features
3-Methyl-4-nitro-N-pyridin-2-ylbenzamide N/A C₁₄H₁₂N₃O₃ 273.27 g/mol ~3.5* 1 5 Nitro at C4, pyridin-2-ylamide
4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide 313981-40-7 C₁₅H₁₃N₃O₃ 287.29 g/mol ~3.8* 1 5 Nitro at C3, pyridin-2-ylmethyl
4-Methyl-3-nitropyridin-2-amine N/A C₆H₇N₃O₂ 153.14 g/mol 1.2 2 4 Pyridine core, amine at C2
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 332152-50-8 C₂₀H₁₈N₂O 302.37 g/mol 4.3 1 3 Pyridin-4-ylmethyl, high XLogP3

*Predicted values based on structural analogs.

Key Observations:

  • Lipophilicity : The target compound’s estimated XLogP3 (~3.5) suggests moderate membrane permeability, comparable to its analogs.
  • Bioactivity : Benzamide derivatives with pyridinyl groups (e.g., the target) are often investigated for enzyme inhibition due to their ability to mimic ATP-binding motifs .
  • Synthetic challenges : The nitro group’s position in the target compound may necessitate regioselective synthesis routes to avoid isomer formation .

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